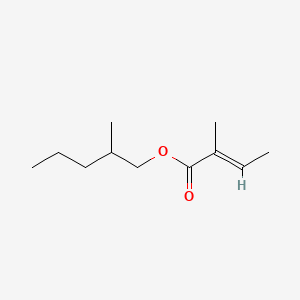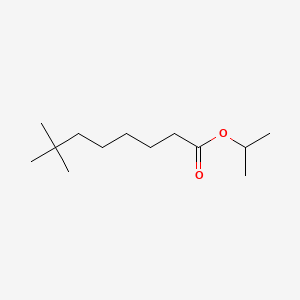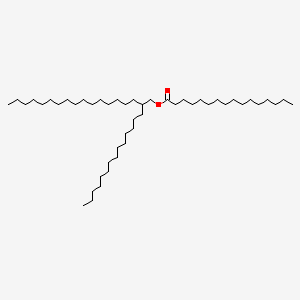
Einecs 235-359-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt, compound with samarium (3:1), is a rare-earth metal compound that combines cobalt and samarium in a 3:1 ratio. This compound is known for its significant magnetic properties, making it a crucial material in the development of high-performance permanent magnets. These magnets are widely used in various industries due to their high magnetic energy product, high coercive force, and excellent thermal stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, compound with samarium (3:1), typically involves the reduction of samarium oxide with cobalt metal at high temperatures. The process requires precise control of temperature and atmosphere to ensure the formation of the desired compound. The reaction can be represented as follows:
Sm2O3+3Co→Sm2Co3+O2
Industrial Production Methods
In industrial settings, the production of cobalt, compound with samarium (3:1), often involves powder metallurgy techniques. The process includes the following steps:
Mixing: Samarium oxide and cobalt powders are thoroughly mixed.
Compaction: The mixture is compacted into a desired shape under high pressure.
Sintering: The compacted mixture is heated in a controlled atmosphere to facilitate the reaction and form the final compound.
Cooling and Finishing: The sintered product is cooled and subjected to finishing processes such as grinding and coating to enhance its properties.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt, compound with samarium (3:1), undergoes various chemical reactions, including:
Oxidation: The compound can oxidize in the presence of oxygen, forming oxides of cobalt and samarium.
Reduction: It can be reduced by hydrogen or other reducing agents to form metallic cobalt and samarium.
Substitution: The compound can participate in substitution reactions where cobalt or samarium atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal salts or organometallic compounds under controlled conditions.
Major Products Formed
Oxidation: Cobalt oxide and samarium oxide.
Reduction: Metallic cobalt and samarium.
Substitution: New metal compounds with altered magnetic properties.
Wissenschaftliche Forschungsanwendungen
Cobalt, compound with samarium (3:1), has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for its potential in targeted drug delivery systems using its magnetic properties.
Industry: Widely used in the production of high-performance permanent magnets for applications in aerospace, electronics, and renewable energy sectors.
Wirkmechanismus
The mechanism by which cobalt, compound with samarium (3:1), exerts its effects is primarily through its magnetic properties. The compound’s high coercive force and magnetic energy product make it an excellent material for permanent magnets. The molecular targets and pathways involved include:
Magnetic Domains: The alignment of magnetic domains within the compound contributes to its strong magnetic properties.
Electron Spin: The interaction between the electron spins of cobalt and samarium atoms enhances the overall magnetic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Samarium-cobalt (15): Another samarium-cobalt compound with a different stoichiometric ratio, known for its high magnetic energy product.
Neodymium-iron-boron: A widely used permanent magnet material with excellent magnetic properties but lower thermal stability compared to samarium-cobalt compounds.
Aluminum-nickel-cobalt: Known for its high-temperature stability but lower magnetic energy product compared to samarium-cobalt compounds.
Uniqueness
Cobalt, compound with samarium (3:1), stands out due to its combination of high magnetic energy product, high coercive force, and excellent thermal stability. These properties make it particularly suitable for applications requiring strong and stable magnetic fields at elevated temperatures.
Eigenschaften
CAS-Nummer |
12187-46-1 |
|---|---|
Molekularformel |
Co3Sm |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
cobalt;samarium |
InChI |
InChI=1S/3Co.Sm |
InChI-Schlüssel |
SBLDVTJDWWKDPL-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



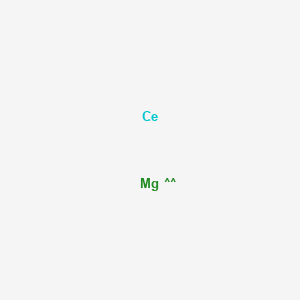
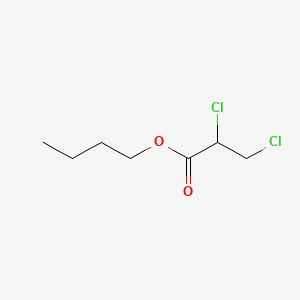
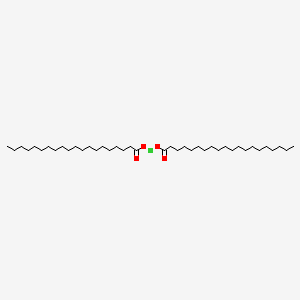
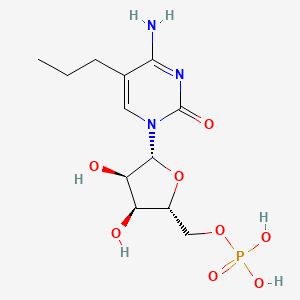
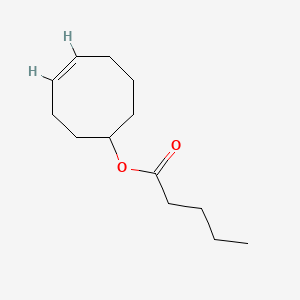

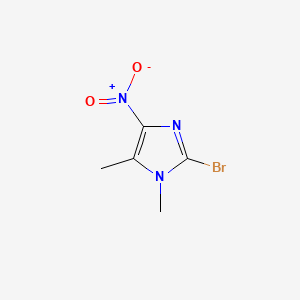
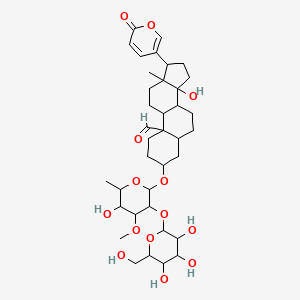
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)
